molecular formula C25H18BrN3O2S B11082770 (5Z)-5-benzylidene-4-[5-(5-bromo-2-hydroxyphenyl)-3-phenyl-1H-pyrazol-1-yl]-1,3-thiazolidin-2-one

(5Z)-5-benzylidene-4-[5-(5-bromo-2-hydroxyphenyl)-3-phenyl-1H-pyrazol-1-yl]-1,3-thiazolidin-2-one

Cat. No.: B11082770
M. Wt: 504.4 g/mol
InChI Key: SDYOGRASYTXDMJ-QRVIBDJDSA-N
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Description

4-[5-(5-BROMO-2-HYDROXYPHENYL)-3-PHENYL-1H-PYRAZOL-1-YL]-5-[(Z)-1-PHENYLMETHYLIDENE]-1,3-THIAZOLAN-2-ONE is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a thiazolone ring, and a brominated phenyl group. This compound is of interest in various fields of chemical research due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(5-BROMO-2-HYDROXYPHENYL)-3-PHENYL-1H-PYRAZOL-1-YL]-5-[(Z)-1-PHENYLMETHYLIDENE]-1,3-THIAZOLAN-2-ONE typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 2-hydroxyacetophenone to obtain 5-bromo-2-hydroxyacetophenone. This intermediate is then subjected to a condensation reaction with phenylhydrazine to form the corresponding hydrazone. Cyclization of the hydrazone with phenyl isothiocyanate yields the pyrazole-thiazolone core structure. The final step involves the condensation of this core structure with benzaldehyde under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-[5-(5-BROMO-2-HYDROXYPHENYL)-3-PHENYL-1H-PYRAZOL-1-YL]-5-[(Z)-1-PHENYLMETHYLIDENE]-1,3-THIAZOLAN-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).

Major Products

    Oxidation: Products include 5-bromo-2-hydroxybenzophenone or 5-bromo-2-hydroxybenzoic acid.

    Reduction: Products include 4-[5-(2-HYDROXYPHENYL)-3-PHENYL-1H-PYRAZOL-1-YL]-5-[(Z)-1-PHENYLMETHYLIDENE]-1,3-THIAZOLAN-2-ONE.

    Substitution: Products include derivatives with various substituents replacing the bromine atom.

Scientific Research Applications

4-[5-(5-BROMO-2-HYDROXYPHENYL)-3-PHENYL-1H-PYRAZOL-1-YL]-5-[(Z)-1-PHENYLMETHYLIDENE]-1,3-THIAZOLAN-2-ONE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as liquid crystals or polymers.

Mechanism of Action

The mechanism of action of 4-[5-(5-BROMO-2-HYDROXYPHENYL)-3-PHENYL-1H-PYRAZOL-1-YL]-5-[(Z)-1-PHENYLMETHYLIDENE]-1,3-THIAZOLAN-2-ONE is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • **4-[5-(5-CHLORO-2-HYDROXYPHENYL)-3-PHENYL-1H-PYRAZOL-1-YL]-5-[(Z)-1-PHENYLMETHYLIDENE]-1,3-THIAZOLAN-2-ONE
  • **4-[5-(5-FLUORO-2-HYDROXYPHENYL)-3-PHENYL-1H-PYRAZOL-1-YL]-5-[(Z)-1-PHENYLMETHYLIDENE]-1,3-THIAZOLAN-2-ONE

Uniqueness

The presence of the bromine atom in 4-[5-(5-BROMO-2-HYDROXYPHENYL)-3-PHENYL-1H-PYRAZOL-1-YL]-5-[(Z)-1-PHENYLMETHYLIDENE]-1,3-THIAZOLAN-2-ONE imparts unique reactivity and biological properties compared to its chloro and fluoro analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s binding affinity and selectivity for molecular targets.

Properties

Molecular Formula

C25H18BrN3O2S

Molecular Weight

504.4 g/mol

IUPAC Name

(5Z)-5-benzylidene-4-[5-(5-bromo-2-hydroxyphenyl)-3-phenylpyrazol-1-yl]-1,3-thiazolidin-2-one

InChI

InChI=1S/C25H18BrN3O2S/c26-18-11-12-22(30)19(14-18)21-15-20(17-9-5-2-6-10-17)28-29(21)24-23(32-25(31)27-24)13-16-7-3-1-4-8-16/h1-15,24,30H,(H,27,31)/b23-13-

InChI Key

SDYOGRASYTXDMJ-QRVIBDJDSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(NC(=O)S2)N3C(=CC(=N3)C4=CC=CC=C4)C5=C(C=CC(=C5)Br)O

Canonical SMILES

C1=CC=C(C=C1)C=C2C(NC(=O)S2)N3C(=CC(=N3)C4=CC=CC=C4)C5=C(C=CC(=C5)Br)O

Origin of Product

United States

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